molecular formula C18H24INO5 B560211 8-Hydroxy-PIPAT oxalate CAS No. 1451210-48-2

8-Hydroxy-PIPAT oxalate

Cat. No.: B560211
CAS No.: 1451210-48-2
M. Wt: 461.3 g/mol
InChI Key: XIBSIFOFYWBOAQ-JOKMOOFLSA-N
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Description

8-Hydroxy-PIPAT oxalate is a high-affinity agonist for the 5-HT1A receptor, a subtype of serotonin receptor. This compound is known for its potential therapeutic applications in disorders related to serotonin release, such as anxiety and depression .

Preparation Methods

The synthesis of 8-Hydroxy-PIPAT oxalate involves several steps. The starting material, isobutyronitrile, undergoes a substitution reaction with 1,4-dihalogenated butane to form 2,2-dimethyl-6-halogenated hexanenitrile. This intermediate then undergoes further substitution, hydrolysis, acidification, and decarboxylation to yield 8-oxo-2,2,14,14-tetramethyl pentadecanedioic acid. Finally, reduction and hydrolysis steps are performed to obtain the target product .

Chemical Reactions Analysis

8-Hydroxy-PIPAT oxalate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction can occur with halogenated compounds under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

8-Hydroxy-PIPAT oxalate has several scientific research applications:

    Chemistry: It is used in receptor binding studies to determine the binding affinity and kinetics of the 5-HT1A receptor.

    Biology: It is utilized in signal transduction assays to investigate intracellular signaling pathways activated by the 5-HT1A receptor.

    Medicine: The compound is explored for its potential therapeutic effects in treating mood disorders such as anxiety and depression.

    Industry: It is used in the development of new pharmacological agents targeting the 5-HT1A receptor

Mechanism of Action

8-Hydroxy-PIPAT oxalate exerts its effects by binding to the 5-HT1A receptor, a G-protein-coupled receptor. Upon binding, it activates intracellular signaling pathways, including the production of cyclic AMP (cAMP) and the activation of mitogen-activated protein kinases (MAPKs). These pathways play a crucial role in regulating neurotransmission, synaptic plasticity, and cell survival .

Comparison with Similar Compounds

8-Hydroxy-PIPAT oxalate is compared with other 5-HT1A receptor agonists, such as:

    8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT): Another high-affinity 5-HT1A receptor agonist.

    Buspirone: A partial agonist of the 5-HT1A receptor used clinically for anxiety disorders.

    Tandospirone: A selective 5-HT1A receptor agonist used in the treatment of anxiety and depression.

The uniqueness of this compound lies in its high affinity and specificity for the 5-HT1A receptor, making it a valuable tool in both research and potential therapeutic applications .

Properties

CAS No.

1451210-48-2

Molecular Formula

C18H24INO5

Molecular Weight

461.3 g/mol

IUPAC Name

7-[[(E)-3-iodoprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-1-ol;oxalic acid

InChI

InChI=1S/C16H22INO.C2H2O4/c1-2-10-18(11-4-9-17)14-8-7-13-5-3-6-16(19)15(13)12-14;3-1(4)2(5)6/h3-6,9,14,19H,2,7-8,10-12H2,1H3;(H,3,4)(H,5,6)/b9-4+;

InChI Key

XIBSIFOFYWBOAQ-JOKMOOFLSA-N

Isomeric SMILES

CCCN(C/C=C/I)C1CCC2=C(C1)C(=CC=C2)O.C(=O)(C(=O)O)O

SMILES

CCCN(CC=CI)C1CCC2=C(C1)C(=CC=C2)O.C(=O)(C(=O)O)O

Canonical SMILES

CCCN(CC=CI)C1CCC2=C(C1)C(=CC=C2)O.C(=O)(C(=O)O)O

Synonyms

(RS)-trans-8-Hydroxy-2-[N-n-propyl-N-(3'-iodo-2'-propenyl)amino]tetralin oxalate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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